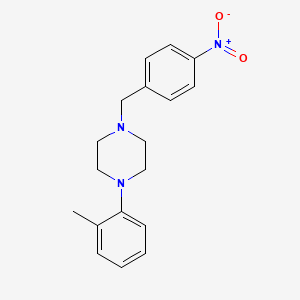![molecular formula C14H11FN2O2S B5798187 (2E)-N-[(2-fluorophenyl)carbamothioyl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B5798187.png)
(2E)-N-[(2-fluorophenyl)carbamothioyl]-3-(furan-2-yl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-N-[(2-fluorophenyl)carbamothioyl]-3-(furan-2-yl)prop-2-enamide is an organic compound characterized by its unique structure, which includes a fluorophenyl group, a carbamothioyl group, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-[(2-fluorophenyl)carbamothioyl]-3-(furan-2-yl)prop-2-enamide typically involves the reaction of 2-fluoroaniline with carbon disulfide and potassium hydroxide to form the corresponding dithiocarbamate. This intermediate is then reacted with 3-(furan-2-yl)prop-2-enoyl chloride under basic conditions to yield the desired product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran and temperatures ranging from 0°C to room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-[(2-fluorophenyl)carbamothioyl]-3-(furan-2-yl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl group in the prop-2-enamide moiety can be reduced to form the corresponding amine.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
(2E)-N-[(2-fluorophenyl)carbamothioyl]-3-(furan-2-yl)prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (2E)-N-[(2-fluorophenyl)carbamothioyl]-3-(furan-2-yl)prop-2-enamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s fluorophenyl group can enhance its binding affinity through hydrophobic interactions and hydrogen bonding. Additionally, the furan ring can participate in π-π stacking interactions with aromatic residues in proteins.
Comparison with Similar Compounds
Similar Compounds
2-Thiophenemethylamine: Contains a thiophene ring and an amine group, used in similar synthetic applications.
2-Bromo-5-(trifluoromethyl)pyridine: Features a pyridine ring with bromine and trifluoromethyl substituents, used in organic synthesis.
Furfurylamine: Contains a furan ring and an amine group, used in the synthesis of various organic compounds.
Uniqueness
(2E)-N-[(2-fluorophenyl)carbamothioyl]-3-(furan-2-yl)prop-2-enamide is unique due to its combination of a fluorophenyl group, a carbamothioyl group, and a furan ring. This structural combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development in multiple fields.
Properties
IUPAC Name |
(E)-N-[(2-fluorophenyl)carbamothioyl]-3-(furan-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN2O2S/c15-11-5-1-2-6-12(11)16-14(20)17-13(18)8-7-10-4-3-9-19-10/h1-9H,(H2,16,17,18,20)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYZWAZWAURKHIN-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=S)NC(=O)C=CC2=CC=CO2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)NC(=S)NC(=O)/C=C/C2=CC=CO2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[[5-(2-chlorophenyl)furan-2-yl]methyl]-4-methylpiperazine](/img/structure/B5798109.png)
![1-(thieno[3,2-b][1]benzothien-2-ylcarbonyl)piperidine](/img/structure/B5798115.png)
![methyl 2-[(3-formyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)amino]benzoate](/img/structure/B5798125.png)
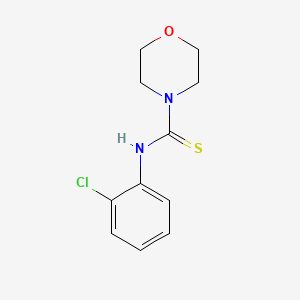
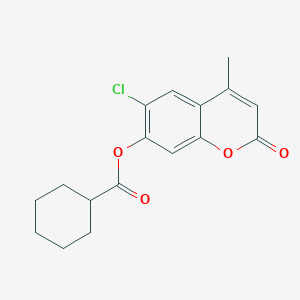
![(NE)-N-[[2-(benzenesulfonyl)thiophen-3-yl]methylidene]hydroxylamine](/img/structure/B5798143.png)



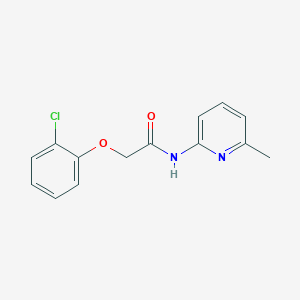
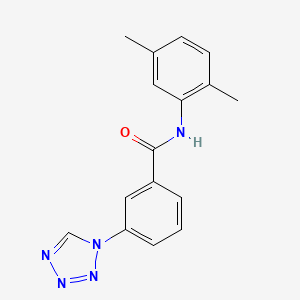
![3-[2,5-dimethyl-1-(2-pyridinyl)-1H-pyrrol-3-yl]-2-(4-fluorophenyl)acrylonitrile](/img/structure/B5798179.png)
